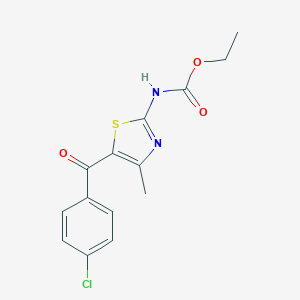
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate, also known as CTK7A6, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
Studies have shown that Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate can induce apoptosis in cancer cells by activating various biochemical pathways. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of research is the development of new derivatives of this compound that can have improved anticancer activity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Métodos De Síntesis
The synthesis of Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been reported in various research papers. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl isothiocyanate with ethyl 4-methyl-2-aminothiazole-5-carboxylate in the presence of a base. The resulting compound is then treated with ethyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and proteins.
Propiedades
Fórmula molecular |
C14H13ClN2O3S |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
ethyl N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-20-14(19)17-13-16-8(2)12(21-13)11(18)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3,(H,16,17,19) |
Clave InChI |
AHHWOHMIEFZJFD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C |
SMILES canónico |
CCOC(=O)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(3-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281860.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
